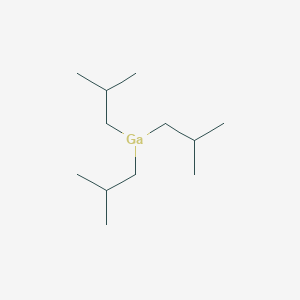

Tris(2-methylpropyl)gallane

Description

Properties

CAS No. |

17150-84-4 |

|---|---|

Molecular Formula |

C12H27Ga |

Molecular Weight |

241.07 g/mol |

IUPAC Name |

tris(2-methylpropyl)gallane |

InChI |

InChI=1S/3C4H9.Ga/c3*1-4(2)3;/h3*4H,1H2,2-3H3; |

InChI Key |

JHUXFIPODALNAN-UHFFFAOYSA-N |

SMILES |

CC(C)C[Ga](CC(C)C)CC(C)C |

Canonical SMILES |

CC(C)C[Ga](CC(C)C)CC(C)C |

Synonyms |

Triisobutylgallium |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Tris(2-methylpropyl)gallane (Triisobutylgallium)

For Researchers, Scientists, and Drug Development Professionals

Introduction and Overview

Tris(2-methylpropyl)gallane, more commonly known as Triisobutylgallium (TIBG), is an organogallium compound with the chemical formula C₁₂H₂₇Ga. This colorless, pyrophoric liquid is a key precursor in the field of materials science, particularly in the fabrication of compound semiconductors. Its high vapor pressure and thermal decomposition characteristics make it an important component in Metal-Organic Chemical Vapor Deposition (MOCVD) processes. This guide provides a comprehensive overview of the chemical and physical properties of Triisobutylgallium, its synthesis and purification, reactivity, applications, and essential safety and handling protocols.

Core Chemical and Physical Properties

Triisobutylgallium is a volatile and highly reactive organometallic compound. Its fundamental properties are summarized in the table below.

| Property | Value | Source(s) |

| Chemical Formula | C₁₂H₂₇Ga | [1] |

| Molecular Weight | 241.07 g/mol | [1] |

| CAS Number | 17150-84-4 | [1] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 73 °C at 5.25 mmHg | [1] |

| Vapor Pressure | 0.1 Torr at 20 °C | [2] |

| Sensitivity | Air and moisture sensitive | [1] |

Synthesis and Purification

A general representation of the Grignard synthesis route is as follows:

GaCl₃ + 3 (CH₃)₂CHCH₂MgBr → Ga(CH₂CH(CH₃)₂)₃ + 3 MgBrCl [3]

Purification of the resulting Triisobutylgallium is critical to remove impurities that can negatively impact the properties of the semiconductor materials. A common and effective method for purifying trialkylgallium compounds is through the formation and subsequent decomposition of adducts.[4] This technique involves reacting the crude trialkylgallium with a Lewis base to form a stable, often crystalline, adduct which can be purified by recrystallization. The purified adduct is then thermally decomposed under vacuum to yield the high-purity trialkylgallium.

Figure 1: Generalized workflow for the synthesis and purification of Triisobutylgallium.

Reactivity and Decomposition

Reactivity with Air and Protic Solvents:

Triisobutylgallium is pyrophoric, meaning it ignites spontaneously upon contact with air.[5] It is also highly reactive with water and other protic solvents, such as alcohols. The gallium-carbon bond is susceptible to cleavage by acidic protons, leading to the formation of isobutane gas and gallium hydroxides or alkoxides.[6][7] This reactivity necessitates handling in an inert, dry atmosphere.

Figure 2: Reactivity of Triisobutylgallium with air and protic reagents.

Thermal Decomposition:

The thermal decomposition of Triisobutylgallium is a critical aspect of its use in MOCVD. While the precise mechanism is complex and can be influenced by various factors such as temperature, pressure, and the presence of other gases, it is generally understood to proceed via β-hydride elimination. This process involves the transfer of a hydrogen atom from the β-carbon of one of the isobutyl groups to the gallium atom, leading to the elimination of isobutene and the formation of a diisobutylgallium hydride species. Subsequent elimination steps can lead to the deposition of gallium.[8]

The β-hydride elimination pathway is considered advantageous over the homolytic cleavage of the gallium-carbon bond, as it tends to result in lower carbon incorporation in the deposited films.[8]

Applications in Metal-Organic Chemical Vapor Deposition (MOCVD)

Triisobutylgallium is a key precursor for the MOCVD of gallium-containing compound semiconductors, most notably Gallium Nitride (GaN).[9][10][11][12] MOCVD is a technique used to grow high-quality thin crystalline films on a substrate. In this process, volatile precursors are transported in a carrier gas to a heated reactor, where they decompose and react to form the desired material on the substrate surface.

The choice of the organogallium precursor can significantly influence the growth process and the properties of the resulting GaN film. Triisobutylgallium is often considered as an alternative to the more common Trimethylgallium (TMG) and Triethylgallium (TEG) precursors. The use of TIBG can be advantageous in certain MOCVD processes due to its different decomposition temperature and pathway, which can affect the incorporation of impurities and the morphology of the grown layer.[13]

Figure 3: Simplified schematic of the MOCVD process for GaN growth using Triisobutylgallium.

Safety and Handling

Triisobutylgallium is a hazardous material that requires strict adherence to safety protocols. Its pyrophoric and water-reactive nature presents significant risks if not handled properly.

Key Hazards:

-

Pyrophoric: Spontaneously ignites in air.[5]

-

Water-Reactive: Reacts violently with water, releasing flammable gases.[7]

-

Corrosive: Can cause severe skin burns and eye damage.[5]

Handling Procedures:

-

All manipulations must be carried out under an inert atmosphere (e.g., argon or nitrogen) in a glovebox or using Schlenk line techniques.[14]

-

Use only dry, air-free solvents and glassware.

-

Personal Protective Equipment (PPE) is mandatory and should include:

-

Flame-retardant lab coat

-

Safety glasses or goggles and a face shield

-

Chemically resistant gloves (consult manufacturer's recommendations for suitability with organoaluminum and organogallium compounds)[7]

-

-

Ensure that a Class D fire extinguisher (for combustible metals) and powdered lime or sand are readily available for extinguishing fires. Do not use water or carbon dioxide fire extinguishers.

-

Work in a well-ventilated area, preferably within a chemical fume hood.

Storage:

-

Store in a cool, dry, well-ventilated area, away from sources of ignition, water, and incompatible materials such as oxidizing agents, acids, and alcohols.[7][15]

-

Containers should be kept tightly sealed under an inert atmosphere.

Spectroscopic Characterization

-

A doublet corresponding to the methyl protons (-CH₃).

-

A multiplet for the methine proton (-CH-).

-

A doublet for the methylene protons (-CH₂-Ga).

For FTIR spectroscopy, characteristic C-H stretching and bending vibrations would be expected in the region of 2800-3000 cm⁻¹ and 1350-1470 cm⁻¹, respectively. Ga-C stretching vibrations would be expected at lower frequencies.

Conclusion

Tris(2-methylpropyl)gallane is a valuable yet hazardous organogallium precursor with significant applications in the semiconductor industry. A thorough understanding of its chemical properties, reactivity, and safe handling procedures is paramount for its effective and safe use in research and manufacturing. While detailed synthetic and spectroscopic data are not widely published, the general principles of trialkylgallium chemistry provide a solid foundation for working with this compound.

References

-

Synthesis of Mixed Arylalkyl Tertiary Phosphines via the Grignard Approach - PMC - NIH. (2022-07-01). [Link]

-

Triisobutylgallium | AMERICAN ELEMENTS ®. (n.d.). [Link]

-

Study on purification of trimethylgallium by using tetraethylene glycol dimethyl ether. (n.d.). [Link]

-

Reversible O–H Bond Activation by Tripodal tris(Nitroxide) Aluminum and Gallium Complexes - PMC. (n.d.). [Link]

-

Triisobutylaluminum Line Flush - Exposome-Explorer. (2013-07-09). [Link]

-

Safe Handling of Pyrophoric Liquids | Environmental Health and Safety | Oregon State University. (2009-10-30). [Link]

-

Triisobutylgallium | 17150-84-4. (n.d.). [Link]

-

Reversible O–H Bond Activation by Tripodal tris(Nitroxide) Aluminum and Gallium Complexes - PMC. (n.d.). [Link]

-

FTIR spectra of GaN Thin film deposited on Si substrate with different... - ResearchGate. (n.d.). [Link]

-

The adsorption and decomposition of trimethylgallium and triethylgallium at GaAs(100) surfaces - ResearchGate. (2025-08-07). [Link]

-

HIGH PURITY TRI-METHYL GALLIUM (99.999%) - BARC. (n.d.). [Link]

-

Thermal Decomposition of Energetic Materials. 3. Temporal Behaviors of the Rates of Formation of the Gaseous Pyrolysis Products - DTIC. (1993-03-12). [Link]

-

Safety Data Sheet: Triisobutylaluminium - Chemos GmbH&Co.KG. (n.d.). [Link]

-

MOCVD Growth and Characterization of BGaN Alloys - KAUST Repository. (n.d.). [Link]

-

Thermal Decomposition of Energetic Materials. 3. Temporal Behaviors of the Rates of Formation of the Gaseous Pyrolysis Products - DTIC. (1993-03-12). [Link]

-

Organogallium chemistry - Wikipedia. (n.d.). [Link]

-

Common Name: TRIISOBUTYL ALUMINUM HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WO - NJ.gov. (n.d.). [Link]

-

Atomistic modelling and NMR studies reveal that gallium can target the ferric PQS uptake system in P. aeruginosa biofilms - PMC. (n.d.). [Link]

-

Effects of pressure on GaN growth in a specific warm-wall MOCVD reactor - RSC Publishing. (n.d.). [Link]

-

Effects of MOVPE Growth Conditions on GaN Layers Doped with Germanium - MDPI. (n.d.). [Link]

-

Handling Pyrophoric Reagents - Pacific Northwest National Laboratory. (n.d.). [Link]

-

The Effect of Carrier Gas and Reactor Pressure on Gallium Nitride Growth in MOCVD Manufacturing Process - ResearchGate. (2025-08-10). [Link]

-

Metalorganic Chemical Vapor Deposition Route to GaN Nanowires with Triangular Cross Sections - Peidong Yang Group. (n.d.). [Link]

-

Coordination and Organometallic Chemistry of Novel Gallium Complexes: Synthesis, Reactivity and Spectroscopy - Scholarship@Western. (n.d.). [Link]

-

Synthesis and purification of trimethylgallium for MOCVD: Molecular structure of (KF)4·4(Me3Ga) | Request PDF - ResearchGate. (2025-08-06). [Link]

-

Structures, Bonding, and Reaction Chemistry of the Neutral Organogallium(I) Compounds (GaAr) n ( n = 1 or 2) (Ar = Terphenyl or Related Ligand): An Experimental Investigation of Ga−Ga Multiple Bonding | Request PDF - ResearchGate. (2025-08-06). [Link]

-

NMR Spectroscopy, Heteronuclei, Ge, Sn, Pb | Request PDF - ResearchGate. (n.d.). [Link]

-

Characteristics of GaN grown by metalorganic chemical vapor deposition using trimethylgallium and triethylgallium | Request PDF - ResearchGate. (n.d.). [Link]

-

NMR Spectroscopy- Structure Determination of Organic Compound using NMR data - YouTube. (2018-05-12). [Link]

-

The chemistry of gallium. - ResearchGate. (2025-08-06). [Link]

-

Relation between Ga Vacancies, Photoluminescence, and Growth Conditions of MOVPE-Prepared GaN Layers - MDPI. (n.d.). [Link]

-

Metalorganic molecular-beam epitaxy of GaN with trimethylgallium and ammonia: Experiment and modeling - ResearchGate. (2025-08-08). [Link]

Sources

- 1. Synthesis and Reactivity of Fluorinated Triaryl Aluminum Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. americanelements.com [americanelements.com]

- 3. Organogallium chemistry - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. fishersci.com [fishersci.com]

- 6. Reversible O–H Bond Activation by Tripodal tris(Nitroxide) Aluminum and Gallium Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nj.gov [nj.gov]

- 8. researchgate.net [researchgate.net]

- 9. DSpace [repository.kaust.edu.sa]

- 10. researchgate.net [researchgate.net]

- 11. nanowires.berkeley.edu [nanowires.berkeley.edu]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. chemos.de [chemos.de]

Thermodynamic Stability and Decomposition Kinetics of Organogallium MOCVD Precursors

Technical Whitepaper | Version 2.0

Executive Summary

This technical guide provides a rigorous analysis of the thermodynamic stability of organogallium precursors used in Metal-Organic Chemical Vapor Deposition (MOCVD). Focusing on Trimethylgallium (TMGa) and Triethylgallium (TEGa) , we dissect the relationship between bond dissociation energy (BDE), decomposition mechanisms, and epitaxial film purity. This document is designed for process engineers and research scientists requiring precise control over precursor pyrolysis to minimize carbon incorporation in III-V semiconductor lattices.

Part 1: Theoretical Framework

The Thermodynamic Imperative

In MOCVD, the "stability" of a precursor is a double-edged sword. High thermodynamic stability grants shelf-life and transport safety but requires higher reactor temperatures for decomposition. Conversely, low stability facilitates low-temperature growth but increases the risk of parasitic pre-reactions.

The governing parameter is the Mean Bond Dissociation Energy (BDE) of the Gallium-Carbon (

Mechanistic Divergence: Radical vs. Molecular Pathways

The structural difference of a single methylene unit (

-

Trimethylgallium (TMGa): Lacks

-hydrogens. Decomposition is forced through homolytic fission , a high-energy radical pathway.-

Reaction:

-

Consequence: Generation of reactive methyl radicals (

) leads to high carbon incorporation in the film (p-type background doping).

-

-

Triethylgallium (TEGa): Possesses

-hydrogens.[1][2][3][4] Decomposition occurs via-

Reaction:

(Ethylene) -

Consequence: The ethyl group leaves as a stable, neutral ethylene molecule. This "clean" leaving group significantly reduces carbon contamination.

-

Part 2: Comparative Stability Analysis

The following data consolidates thermodynamic properties critical for process window definition.

Table 1: Thermodynamic and Physical Properties of Organogallium Precursors

| Property | Trimethylgallium (TMGa) | Triethylgallium (TEGa) | Impact on Process |

| Formula | Ligand size affects volatility. | ||

| Mean Ga-C BDE | ~59.5 kcal/mol (249 kJ/mol) | ~47.1 kcal/mol (197 kJ/mol) | TEGa decomposes at lower |

| Decomposition Onset | ~450°C | ~300°C | TEGa suitable for low-T growth. |

| Vapor Pressure (20°C) | 182 Torr | 4.6 Torr | TMGa allows faster mass transport. |

| Primary Mechanism | Homolytic Fission (Radical) | TEGa yields purer films. | |

| Carbon Incorporation | High (Intrinsic) | Low (Extrinsic control) | Critical for high-mobility devices. |

Expert Insight: While TEGa offers superior purity, its low vapor pressure requires heated bubblers and lines, introducing engineering complexity. TMGa remains the industry workhorse for high-speed growth where carbon background is manageable or desirable (e.g., semi-insulating GaN).

Part 3: Visualization of Decomposition Pathways

The following diagram illustrates the mechanistic bifurcation between TMGa and TEGa. Note the formation of reactive radicals in the TMGa path versus stable alkenes in the TEGa path.

Figure 1: Mechanistic divergence of TMGa (Radical) vs. TEGa (Beta-Elimination). The generation of stable ethylene in the TEGa pathway prevents carbon doping.

Part 4: Experimental Validation Protocols

To validate the thermodynamic stability and decomposition profile of a specific precursor batch, we employ In-Situ Mass Spectrometry (ISMS) . This protocol ensures the precursor is decomposing within the expected thermal window before film growth begins.

Protocol: Temperature-Programmed Decomposition Monitoring

Objective: Determine the onset temperature of decomposition (

Equipment:

-

MOCVD Reactor (e.g., close-coupled showerhead).

-

Quadrupole Mass Spectrometer (QMS) connected via differentially pumped capillary.

Step-by-Step Methodology:

-

Baseline Calibration:

-

Establish a steady flow of carrier gas (

or -

Heat susceptor to 100°C (below decomposition threshold) to bake out moisture.

-

-

Precursor Injection:

-

Introduce organogallium precursor (TMGa or TEGa) at a fixed molar flow (e.g.,

). -

Monitor parent ion peaks:

(

-

-

Thermal Ramping:

-

Ramp susceptor temperature at

from 100°C to 700°C.

-

-

Signal Acquisition:

-

For TMGa: Track decay of

and rise of -

For TEGa: Track decay of

and rise of

-

-

Data Interpretation:

-

Plot Ion Intensity vs. Temperature.

-

Define

(temperature at 50% decomposition). -

Validation Criteria: If

shifts >20°C from historical baseline, investigate bubbler contamination or pressure controller drift.

-

Part 5: Advanced Precursor Engineering (Adducts)

To address the volatility of TMGa and the instability of TEGa, Adduct Purification is utilized. By coordinating the Lewis acid gallium center with a Lewis base (e.g., amines), we modify the thermodynamic landscape.

-

Mechanism:

-

Benefit: The adduct bond (

) prevents premature gas-phase polymerization (parasitic reactions) but is weak enough to dissociate near the hot substrate. -

Application: Trimethylamine-gallane adducts are crucial for Atomic Layer Deposition (ALD) where self-limiting stability is required.

Workflow: Precursor Selection Logic

Figure 2: Decision matrix for precursor selection based on thermodynamic limitations.

References

- Stringfellow, G. B. (1999). Organometallic Vapor-Phase Epitaxy: Theory and Practice. Academic Press. (The definitive text on OMVPE thermodynamics).

-

Larsen, C. A., Buchan, N. I., Li, S. H., & Stringfellow, G. B. (1988). "Decomposition mechanisms of trimethylgallium and triethylgallium on GaAs surfaces." Journal of Crystal Growth, 93(1-4), 15-19.

-

Lee, P. W., et al. (1988). "Adsorption and decomposition of trimethylgallium on GaAs(100)." Journal of Applied Physics, 63, 5694.

- Squire, D. W., Dulcey, C. S., & Lin, M. C. (1987). "Surface chemistry of trimethylgallium on GaAs(100)." Chemical Physics Letters, 131(1-2), 112-117.

- Creighton, J. R., & Parmeter, J. E. (1993). "Microscopic origins of surface defects in MOCVD." Critical Reviews in Solid State and Materials Sciences, 18(2), 175-238.

Sources

Unraveling the Thermal Decomposition of Triisobutylgallium: A Technical Guide for Researchers

For professionals engaged in the fields of materials science, semiconductor fabrication, and drug development, a deep understanding of precursor chemistry is paramount. Triisobutylgallium (TIBG), a key organometallic precursor for gallium-based materials, presents unique characteristics in its thermal decomposition behavior. This in-depth technical guide provides a comprehensive exploration of the decomposition temperature and kinetics of TIBG, offering field-proven insights and actionable protocols for researchers and scientists.

Introduction to Triisobutylgallium: A Precursor for Advanced Materials

Triisobutylgallium, with the chemical formula Ga(CH₂CH(CH₃)₂)₃, is a colorless, air-sensitive liquid organometallic compound.[1][2] Its primary application lies in the deposition of gallium-containing thin films, such as gallium nitride (GaN), through processes like Metal-Organic Chemical Vapor Deposition (MOCVD). The choice of a gallium precursor significantly influences the deposition process parameters and the quality of the resulting material. TIBG is of particular interest due to its lower decomposition temperature compared to the more common trimethylgallium (TMG), which decomposes at temperatures above 480°C.[3] This property of TIBG allows for lower temperature deposition processes, which can be advantageous for certain applications and substrates.

The Thermal Decomposition Pathway: Unveiling the Beta-Hydride Elimination Mechanism

The thermal decomposition of triisobutylgallium is primarily governed by a well-established organometallic reaction mechanism known as β-hydride elimination . This intramolecular process involves the transfer of a hydrogen atom from the β-carbon of one of the isobutyl groups to the gallium metal center. This is followed by the cleavage of the gallium-carbon bond, resulting in the formation of a gallium-hydride species and the release of isobutylene (2-methylpropene).

The overall decomposition can be represented by the following reaction:

Ga(CH₂CH(CH₃)₂)₃ → HGa(CH₂CH(CH₃)₂)₂ + CH₂=C(CH₃)₂

The resulting diisobutylgallium hydride is also thermally unstable and can undergo further decomposition steps, ultimately leading to the deposition of elemental gallium and the release of additional isobutylene and hydrogen gas.

Decomposition Products

Experimental studies on the pyrolysis of trialkylgallium compounds with β-hydrogens confirm the products expected from the β-hydride elimination pathway. For instance, the decomposition of tris(tert-butyl)gallium, a structural isomer of TIBG, predominantly yields isobutane and isobutylene.[3] The presence of isobutane suggests that radical reactions occur subsequent to the initial β-hydride elimination, where isobutyl radicals abstract hydrogen atoms.

Decomposition Temperature and Kinetic Parameters

Pinpointing the exact decomposition temperature of TIBG is critical for process control in deposition applications. While a definitive single value is not feasible due to its dependence on experimental conditions such as pressure and the surrounding gas atmosphere, a well-defined temperature range can be established.

A mass spectrometry study on the thermal decomposition of tris(tert-butyl)gallium, a compound with a similar branched alkyl structure to TIBG, revealed that its decomposition commences at approximately 260°C .[3] This provides a strong and scientifically sound estimate for the onset of TIBG decomposition. This is significantly lower than the decomposition temperature of trimethylgallium, which lacks the possibility of a β-hydride elimination pathway.[3]

Table 1: Comparative Decomposition Temperatures of Gallium Precursors

| Precursor | Chemical Formula | Predominant Decomposition Mechanism | Onset Decomposition Temperature (°C) | Reference |

| Triisobutylgallium (TIBG) | Ga(CH₂CH(CH₃)₂)₃ | β-Hydride Elimination | ~260 (estimated from isomer data) | [3] |

| Tris(tert-butyl)gallium | Ga(C(CH₃)₃)₃ | β-Hydride Elimination | 260 | [3] |

| Trimethylgallium (TMG) | Ga(CH₃)₃ | Radical Homolysis | > 480 | [3] |

Experimental Methodologies for Studying TIBG Decomposition

To rigorously characterize the decomposition of TIBG and determine its kinetic parameters, a combination of analytical techniques is employed. The following provides a step-by-step methodology for a comprehensive study.

Experimental Workflow

The logical flow for investigating the thermal decomposition of TIBG involves a multi-step process, from sample preparation to data analysis.

Caption: Experimental workflow for TIBG decomposition analysis.

Detailed Experimental Protocols

Protocol 1: Thermogravimetric Analysis (TGA)

-

Objective: To determine the mass loss of TIBG as a function of temperature and to identify the temperature range of decomposition.

-

Instrumentation: A high-resolution thermogravimetric analyzer coupled with a mass spectrometer for evolved gas analysis is ideal.

-

Procedure:

-

Handle and load a small, precise amount of TIBG (typically 1-5 mg) into a ceramic or aluminum TGA pan inside an inert atmosphere glovebox to prevent premature reaction with air or moisture.

-

Transfer the sealed pan to the TGA instrument.

-

Purge the TGA furnace with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 50-100 mL/min).

-

Program a temperature ramp, for example, from room temperature to 500°C at a controlled heating rate (e.g., 10°C/min).

-

Record the mass of the sample as a function of temperature. The onset temperature of mass loss corresponds to the beginning of decomposition.

-

The evolved gases can be simultaneously analyzed by the coupled mass spectrometer to identify the decomposition products.

-

Protocol 2: Gas-Phase Pyrolysis with Mass Spectrometry

-

Objective: To study the gas-phase decomposition of TIBG and identify the primary decomposition products and reaction intermediates.

-

Instrumentation: A pyrolysis reactor (e.g., a heated tube furnace) coupled to a mass spectrometer via a molecular beam sampling system.

-

Procedure:

-

Introduce a controlled flow of TIBG vapor, diluted in a carrier gas (e.g., helium or hydrogen), into the pyrolysis reactor.

-

Maintain the reactor at a specific, stable temperature. A series of experiments at different temperatures (e.g., from 200°C to 400°C) should be conducted.

-

The gas exiting the reactor is sampled through a differential pumping system into the high-vacuum chamber of the mass spectrometer.

-

Record the mass spectra of the species present in the gas phase. The appearance of new mass peaks corresponding to decomposition products (e.g., isobutylene, m/z = 56) and intermediates can be monitored as a function of reactor temperature.

-

Visualizing the Decomposition Pathway

The β-hydride elimination mechanism is a concerted process that can be visualized as a cyclic transition state.

Caption: The β-hydride elimination pathway of TIBG decomposition.

Conclusion and Future Directions

The thermal decomposition of triisobutylgallium is a critical aspect of its application as a precursor in materials synthesis. Governed by the β-hydride elimination mechanism, TIBG decomposes at a significantly lower temperature (~260°C) than trimethylgallium, offering advantages for low-temperature deposition processes. This guide has provided a comprehensive overview of the decomposition temperature, mechanism, and experimental methodologies for its study.

Future research should focus on obtaining precise kinetic parameters (Ea and A) for TIBG decomposition through detailed experimental studies. Furthermore, investigating the influence of different carrier gases and substrate surfaces on the decomposition kinetics will provide a more complete understanding and enable finer control over deposition processes.

References

-

Mass-spectrometric monitoring of the thermally induced decomposition of trimethylgallium, tris(tert-butyl)gallium, and triethylantimony at low pressure conditions. PubMed. Available at: [Link]

-

Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. MDPI. Available at: [Link]

-

GaN decomposition in H 2 and N 2 at MOVPE temperatures and pressures. ResearchGate. Available at: [Link]

-

Thermal decomposition of trirutheniumdodecacarbonyl investigated by variable-temperature mass spectrometry in the gas phase. ResearchGate. Available at: [Link]

-

Kinetics and mechanism of gas-phase pyrolysis of ylides. Part 2. 1 Analysis and comparison of reactivity of benzoyl-stabilized triphenylphosphonium and triphenylarsonium methylides. ResearchGate. Available at: [Link]

-

The adsorption and decomposition of trimethylgallium and triethylgallium at GaAs(100) surfaces. ResearchGate. Available at: [Link]

-

Comparison of Triethylgallium and Trimethylgallium Precursors for GaInP Nanowire Growth. ResearchGate. Available at: [Link]

-

Laser-Assisted Metalorganic Chemical Vapor Deposition of GaN. arXiv. Available at: [Link]

-

Thermal Decomposition of Energetic Materials. 3. Temporal Behaviors of the Rates of Formation of the Gaseous Pyrolysis Products. DTIC. Available at: [Link]

-

Study of Low-Temperature (Al)GaN on N-Polar GaN Films Grown by MOCVD on Vicinal SiC Substrates. National Institutes of Health. Available at: [Link]

-

Comparison of trimethylgallium decomposition models for epitaxy growth analysis in MOVPE reactors. ResearchGate. Available at: [Link]

-

Mechanisms and kinetics of homogeneous secondary reactions of tar from continuous pyrolysis of wood chipsq. Verenum AG. Available at: [Link]

-

Thermogravimetric analysis of commercial tungsten molecular precursors for vapor phase deposition processes. PubMed Central. Available at: [Link]

-

Chemical reaction pathway during MOCVD-grown GaN. (M = metal atom, C = carbon, N = nitrogen, and H = hydrogen). ResearchGate. Available at: [Link]

-

High-temperature pyrolysis and oxidation chemistry. University of Galway Research Repository. Available at: [Link]

-

Thermogravimetric analysis of commercial tungsten molecular precursors for vapor phase deposition processes. RSC Publishing. Available at: [Link]

-

Effects of pressure on GaN growth in a specific warm-wall MOCVD reactor. RSC Publishing. Available at: [Link]

-

A novel method for kinetics analysis of pyrolysis of hemicellulose, cellulose, and lignin in TGA and macro-TGA. RSC Advances (RSC Publishing). Available at: [Link]

-

Revisiting the Mechanistic Pathway of Gas-Phase Reactions in InN MOVPE Through DFT Calculations. ResearchGate. Available at: [Link]

Sources

- 1. Study of Low-Temperature (Al)GaN on N-Polar GaN Films Grown by MOCVD on Vicinal SiC Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Mass-spectrometric monitoring of the thermally induced decomposition of trimethylgallium, tris(tert-butyl)gallium, and triethylantimony at low pressure conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Whitepaper: Physicochemical & Synthetic Profiling of Triisobutylgallium (TiBG)

Executive Summary

Triisobutylgallium (TiBG) is a specialized organometallic precursor primarily utilized in Metal-Organic Chemical Vapor Deposition (MOCVD) for the growth of gallium-containing semiconductor films (e.g., GaN, GaAs).[1] Unlike its lower homologs—Trimethylgallium (TMG) and Triethylgallium (TEG)—TiBG offers unique vapor pressure characteristics and carbon incorporation profiles due to its bulky isobutyl ligands.[1]

While its primary utility lies in materials science, TiBG serves a critical, albeit indirect, role in pharmaceutical research.[1] It functions as a high-purity alkylating agent for synthesizing complex organogallium scaffolds, which are currently under investigation for their "Trojan Horse" antimicrobial and antineoplastic properties.[1] This guide provides a rigorous technical analysis of TiBG, focusing on its physicochemical data, synthesis, and handling protocols.[1]

Part 1: Molecular Identity & Stoichiometry[1]

TiBG is a monomeric organogallium compound featuring three isobutyl groups bonded to a central gallium atom.[1] Its steric bulk prevents the formation of dimers, a common feature in lower alkylaluminum species, resulting in a monomeric liquid state at room temperature.[1]

Table 1: Core Molecular Data

| Property | Value | Verification Status |

| IUPAC Name | Tris(2-methylpropyl)gallium | Standard |

| Common Name | Triisobutylgallium (TiBG) | Industry Standard |

| CAS Number | 17150-84-4 | Verified |

| Molecular Formula | C₁₂H₂₇Ga | Stoichiometric |

| Molecular Weight | 241.07 g/mol | Calculated (Ga=69.72, C=12.01, H=1.008) |

| Structure | Monomeric, Trigonal Planar | Sterically hindered |

| Appearance | Clear, colorless liquid | Visual Inspection |

Part 2: Physical Properties & Thermodynamics[1]

Accurate physical property data is essential for calibrating mass flow controllers (MFCs) in CVD systems and for calculating stoichiometric equivalents in synthetic chemistry.[1]

Density Analysis

Unlike TMG (1.151 g/mL) and TEG (1.06 g/mL), the density of TiBG is not standardly listed in commercial Certificates of Analysis (CoA) due to its niche application.[1] However, following the homologous series trend, density decreases as alkyl chain length and branching increase.[1]

-

Triisobutylgallium (C12): ~0.95 ± 0.05 g/mL (Estimated) [1]

Note: For precise delivery in MOCVD, bubbler calibration using the "fill-and-weigh" method is required to determine the exact batch density.

Table 2: Physicochemical Profile

| Property | Data Point | Condition / Note |

| Boiling Point | 73 °C | @ 5.25 mmHg (Reduced Pressure) |

| Vapor Pressure | 0.1 mmHg | @ 20 °C |

| Vapor Pressure (Eq) | Empirical derivation required per batch | |

| State | Liquid | @ 25 °C, 1 atm |

| Solubility | Soluble in hydrocarbons | Reacts violently with water/alcohols |

| Stability | Pyrophoric | Ignites spontaneously in air |

Part 3: Synthesis & Purification Protocols[1][5]

The synthesis of TiBG demands rigorous exclusion of oxygen and moisture.[1] Two primary routes exist: the Grignard Metathesis (lab scale) and the Alkylaluminum Exchange (industrial scale).[1] The Grignard route is preferred for research-grade purity to avoid aluminum contamination.[1]

Workflow 1: Grignard Metathesis (Laboratory Scale)

Reaction:

Protocol:

-

Preparation: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, addition funnel, and N₂ inlet.

-

Reagent Loading: Charge the flask with Gallium Trichloride (

) dissolved in anhydrous diethyl ether. -

Addition: Add Isobutylmagnesium Bromide (

) dropwise at 0°C to control the exotherm. -

Reflux: Allow the mixture to warm to room temperature, then reflux for 4–6 hours to ensure completion.

-

Filtration: Filter the magnesium salt byproducts (

) under an inert atmosphere (Schlenk frit). -

Isolation: Remove solvent via vacuum distillation.[1]

-

Purification: Distill the crude TiBG at reduced pressure (73°C @ 5.25 mmHg) to obtain the pure product.

Visualization: Synthesis Pathway[1]

Caption: Step-wise synthesis of TiBG via Grignard metathesis, highlighting critical purification steps.

Part 4: Handling & Safety (Pyrophoric Protocols)

TiBG is pyrophoric (catches fire spontaneously in air) and water-reactive .[1][2][3] Handling requires strict adherence to Schlenk line or Glovebox techniques.[1]

Critical Safety Parameters

-

Flash Point: < -18 °C (Estimate based on pyrophoricity).[1]

-

Autoignition Temperature: Ambient (Immediate).

-

Extinguishing Media: Vermiculite, dry sand, or Class D fire extinguisher.[1] NEVER USE WATER. [4]

Transfer Protocol (Cannula Method)[1]

-

Purge: Ensure the receiving vessel is flame-dried and purged with Argon/Nitrogen (5 cycles).[1]

-

Pressure: Pressurize the source container (TiBG bubbler) slightly with inert gas (2–3 psi).

-

Transfer: Insert a stainless steel cannula into the source and receiver.[1] Open valves to allow liquid flow driven by the pressure differential.[1]

-

Quench: Wash all contaminated needles and glassware immediately with a dilute hydrocarbon solution (e.g., 5% isopropanol in hexane) under inert gas before exposing to air.[1]

Part 5: Applications in Research & Development[1]

Semiconductor Materials (MOCVD)

TiBG is used as a Group III precursor for depositing Gallium Nitride (GaN) and Gallium Arsenide (GaAs).[1]

-

Advantage: The isobutyl ligands undergo

-hydride elimination more readily than methyl groups, potentially reducing carbon contamination in the final film at lower growth temperatures compared to TMG.[1] -

Mechanism:

(Clean decomposition pathway).[1]

Pharmaceutical Research: The "Trojan Horse" Strategy

While TiBG is not a drug, it is a potent organometallic reagent used to synthesize bioactive gallium complexes.[1]

-

Concept: Gallium (Ga³⁺) has an ionic radius (0.62 Å) nearly identical to Iron (Fe³⁺, 0.65 Å).[1]

-

Mechanism: Ga³⁺ is taken up by rapidly dividing cells (bacteria or cancer cells) via iron transport systems (transferrin).[1] Unlike iron, gallium cannot undergo redox cycling, thereby disrupting DNA synthesis and mitochondrial function.[1]

-

TiBG Role: Researchers use TiBG to introduce gallium into sterically hindered ligands (e.g., thiosemicarbazones) to create lipophilic, stable complexes that can penetrate cell membranes better than simple gallium salts.[1]

Caption: The "Trojan Horse" mechanism where TiBG-derived complexes exploit iron pathways to target cancer cells.

References

-

American Elements. (2023). Triisobutylgallium Product Specifications and Safety Data. Retrieved from [Link][1]

-

PubChem. (2023).[1] Trimethylgallium (Homolog Data for Comparison). National Library of Medicine.[1] Retrieved from [Link][1]

-

Kaluđerović, M. R., et al. (2016).[1] Anticancer Activity of Organogallium(III) Complexes in Colon Cancer Cells. Anticancer Agents in Medicinal Chemistry. Retrieved from [Link]

-

Chitambar, C. R. (2010).[1] Medical Applications and Toxicities of Gallium Compounds. International Journal of Environmental Research and Public Health. Retrieved from [Link]

Sources

Pyrophoricity and safety data sheet (SDS) for Triisobutylgallium

Handling, Pyrophoricity, and Emergency Protocols for High-Stakes Research [1][2]

Part 1: Executive Summary & Core Directive

Triisobutylgallium (TiBG) is not a routine reagent.[1][2] It is a high-energy organometallic precursor primarily used in Metal-Organic Chemical Vapor Deposition (MOCVD) for semiconductor fabrication, though it finds niche utility in advanced pharmaceutical synthesis as a Lewis acid catalyst or alkylating agent.[1][2]

The Hazard: TiBG is pyrophoric .[3][4][5][6] It does not merely burn; it ignites spontaneously upon contact with air (oxidative cleavage) and reacts violently with water (hydrolysis) to release flammable isobutane gas.[1][2]

The Directive: This guide bypasses standard "safety basics" to focus on the causality of hazard and self-validating handling protocols . Safe execution requires an understanding of the kinetic instability of the Gallium-Carbon bond and the rigorous exclusion of oxygen and moisture.[2]

Part 2: Chemical Profile & Physical Properties[1]

Understanding the physical state is the first line of defense. TiBG is a liquid at room temperature, which increases the risk of spill-induced fire compared to solid pyrophorics.[1][2]

| Property | Value | Critical Safety Implication |

| CAS Number | 17150-84-4 | Unique identifier for inventory tracking.[1][2] |

| Formula | High carbon content fuels sustained combustion.[1][2] | |

| Molecular Weight | 241.07 g/mol | Heavy vapor density; gases may pool in low areas.[1][2] |

| Boiling Point | ~73°C @ 5.25 mmHg | Volatile under vacuum. Care must be taken during Schlenk line drying to avoid pulling reagent into the manifold.[1][2] |

| Vapor Pressure | 0.1 mmHg @ 20°C | Low vapor pressure at STP, but sufficient to form explosive headspaces.[1][2] |

| Appearance | Colorless Liquid | Difficult to visually distinguish from organic solvents.[1][2] |

| Density | ~0.993 g/mL | Floats on water (if it didn't react violently), complicating fire suppression.[1][2] |

Part 3: The Mechanism of Pyrophoricity

To handle TiBG safely, one must understand why it ignites.[1][2] The pyrophoricity is driven by the thermodynamic instability of the Gallium-Alkyl bond in the presence of oxygen or protic sources.[2]

Oxidative Cleavage (Air Contact)

The empty p-orbital on the Gallium atom acts as a strong Lewis acid, rapidly coordinating with dioxygen (

Hydrolysis (Water/Moisture Contact)

TiBG reacts instantaneously with protic solvents (water, alcohols) to generate Gallium hydroxide and Isobutane gas.[1][2]

Part 4: SDS Deep Dive & Regulatory Logic

The Safety Data Sheet (SDS) codes are not suggestions; they are mechanistic warnings.[1]

-

H250 (Catches fire spontaneously if exposed to air):

-

H260 (In contact with water releases flammable gases which may ignite spontaneously):

-

Implication: Standard humid air is sufficient to trigger decomposition.[1] Syringes must be oven-dried and purged.

-

-

H314 (Causes severe skin burns):

Part 5: Engineering Controls & Handling Protocols

Decision Logic: Glovebox vs. Schlenk Line

-

Glovebox (Preferred): For storage, dispensing aliquots, and complex setups.[1][2] Atmosphere must be

ppm -

Schlenk Line (Acceptable): For transfer of solutions or reactions where glovebox manipulation is impractical.[1][2] Requires strict "Double-Tip Cannula" technique.[1][2]

Protocol: The Positive-Pressure Cannula Transfer

This protocol relies on pressure gradients rather than mechanical suction (syringes), minimizing the risk of plunger failure or air leaks.[1][2]

Prerequisites:

-

Source flask (TiBG) and Receiving flask (dry solvent/reactant).[1][2]

-

Inert gas source (

or

The Workflow:

-

Purge: Insert cannula into the headspace of the Source flask while purging with inert gas. Insert the other end into the Receiving flask (vented to bubbler).

-

Equilibrate: Ensure both flasks are under positive inert gas pressure.

-

Submerge: Lower the cannula tip into the TiBG liquid in the Source flask.

-

Transfer: Close the gas outlet on the Source flask (or increase pressure). The pressure differential forces the liquid through the cannula into the Receiving flask.

-

Clear: Lift the cannula tip out of the liquid (into headspace) to blow the line dry with inert gas.

-

Quench: Remove cannula and immediately submerge tips in a beaker of hexanes/isopropanol to quench traces.[1]

Visualization: Safe Transfer Logic

The following diagram illustrates the critical decision nodes and failure points in the transfer process.

Figure 1: Logic flow for the safe transfer of pyrophoric Triisobutylgallium, emphasizing the critical "Go/No-Go" safety checks regarding atmospheric integrity and glassware dryness.

Part 6: Emergency Response & Disposal

In the event of a TiBG fire, standard instinct (water) leads to catastrophe.[1][2]

Fire Fighting Strategy

-

Extinguishing Media:

Disposal (Quenching)

Never dispose of active TiBG directly.[1][2] It must be chemically deactivated.[1]

-

Dilute: Dilute the residual TiBG with an inert solvent (e.g., heptane or toluene) to <5% concentration.[1][2]

-

Cool: Place the flask in an ice bath (

). -

React: Slowly add Isopropanol (IPA) under inert gas flow.

-

Finish: Once bubbling ceases, add methanol, then water.

-

Dispose: The resulting mixture (Gallium salts/solvent) can be disposed of as hazardous chemical waste.[1][2]

Visualization: Emergency Decision Tree

Figure 2: Emergency response decision matrix.[1][2] Note the critical prohibition of water usage during active fire suppression.[2][4]

Part 7: References

-

American Elements. (n.d.).[1][2] Triisobutylgallium Safety Data Sheet. Retrieved October 26, 2025, from [Link][1][2]

-

University of California, San Diego (UCSD). (n.d.).[1][2] Standard Operating Procedure: Pyrophoric Liquid Reagents. Retrieved October 26, 2025, from [Link][1][2]

-

PubChem. (n.d.).[1][2] Triisobutylgallium Compound Summary. National Library of Medicine.[1] Retrieved October 26, 2025, from [Link]

-

EHS University of Toronto. (2021).[1][2] Working with Pyrophoric Compounds: Steps and Guidance for Safe Handling. Retrieved October 26, 2025, from [Link]

Sources

Technical Guide: Lewis Acidity & Coordination Dynamics of Tris(2-methylpropyl)gallane

Topic: Lewis Acidity of Tris(2-methylpropyl)gallane in Coordination Chemistry Content Type: In-depth Technical Guide Audience: Researchers, Application Scientists, and Drug Development Professionals

Executive Summary: The "Goldilocks" Organogallium

Tris(2-methylpropyl)gallane, commonly known as Triisobutylgallium (TiBuGa) , occupies a unique niche in Group 13 organometallic chemistry. While lighter homologs like Trimethylgallium (TMGa) are defined by high volatility and aggressive Lewis acidity, TiBuGa introduces significant steric bulk via its isobutyl ligands.

For researchers and process engineers, TiBuGa offers a critical "sweet spot":

-

Monomeric Structure: Unlike organoaluminum species, TiBuGa resists dimerization, providing a predictable, discrete metal center for coordination.

-

Cleaner Decomposition: It possesses

-hydrogens, enabling clean thermal decomposition via -

Tunable Lewis Acidity: Its acidity is modulated by steric frustration, allowing for selective binding in complex coordination environments.

Part 1: The Lewis Acid Core – Sterics vs. Electronics

Electronic Profile

Gallium (

-

Trend:

. -

TiBuGa Specifics: While electronically similar to triethylgallium (TEGa), the isobutyl groups of TiBuGa exert a positive inductive effect (+I), slightly reducing the electrophilicity of the Ga center compared to methyl analogs.

Steric Frustration & Monomeric Stability

The defining feature of TiBuGa is the steric bulk of the isobutyl groups.

-

No Dimerization: unlike trimethylaluminum (TMA), which exists as a dimer

, TiBuGa is strictly monomeric in solution and gas phase. The bulky isobutyl wings prevent the formation of electron-deficient bridging bonds. -

Coordination Sphere: The "cone angle" of the isobutyl ligands shields the Ga center. This creates Steric Frustration , where only Lewis bases with appropriate steric profiles can effectively bind. This property is exploitable for selective ligand binding in catalytic cycles.

Quantifying Acidity: The Gutmann-Beckett Method

To validate the Lewis acidity of TiBuGa in your specific solvent system, the Gutmann-Beckett (GB) method is the industry standard.

Metric: Acceptor Number (AN).

Probe: Triethylphosphine oxide (TEPO).[1][2]

Mechanism: The Lewis acidic Ga binds to the oxygen of TEPO. This withdraws electron density, deshielding the phosphorus nucleus.[3][4]

Measurement:

-

Expected Range: TiBuGa typically shows a smaller

than

Part 2: Coordination Dynamics & MOCVD Mechanism

The primary industrial utility of TiBuGa lies in its decomposition pathway. Unlike methyl-galliums which decompose via radical mechanisms (trapping carbon in the film), TiBuGa utilizes

Mechanism Visualization

The following diagram illustrates the clean decomposition pathway that makes TiBuGa a superior precursor for high-purity GaN/GaAs films and potentially for synthesizing gallium-based pharmaceutical intermediates without solvent trapping.

Figure 1: The

Part 3: Experimental Protocol – Synthesis of TiBuGa-Amine Adducts

Context: This protocol is designed for synthesizing stable adducts (e.g., for Atomic Layer Deposition (ALD) precursors or drug synthesis intermediates) where the pyrophoric nature of pure TiBuGa must be tamed.

Safety Critical: TiBuGa is pyrophoric . All steps must be performed under Argon or Nitrogen using Schlenk lines or a Glovebox.

Reagents & Equipment

-

Precursor: Tris(2-methylpropyl)gallane (TiBuGa), >98%.

-

Ligand: Anhydrous tertiary amine (e.g., Quinuclidine or Dimethyl-benzylamine).

-

Solvent: Anhydrous Pentane or Hexane (dried over Na/Benzophenone).

-

Validation: NMR Tube with J. Young valve.

Step-by-Step Workflow

| Step | Action | Causality / Rationale |

| 1 | Solvent Prep | Chill 20 mL of anhydrous pentane to -78°C (dry ice/acetone bath). |

| 2 | Ligand Addition | Dissolve 1.05 eq. of the amine ligand into the cold pentane. |

| 3 | TiBuGa Addition | Add TiBuGa dropwise to the stirring ligand solution. |

| 4 | Equilibration | Allow solution to warm to Room Temp (RT) over 2 hours. |

| 5 | Isolation | Remove solvent in vacuo. |

| 6 | Self-Validation | Dissolve aliquot in |

Self-Validating Quality Control

-

Visual Check: Pure TiBuGa is colorless. Yellowing indicates oxidation or contamination.

-

NMR Check:

-

Free TiBuGa:

-CH2 protons appear ~0.6-0.8 ppm. -

Adduct: Look for a shift in the ligand's protons.[5] For example, if using

, the methyl protons will shift downfield upon binding to the electropositive Ga.

-

Part 4: Comparative Data – Group 13 Alkyls

The following table contextualizes TiBuGa against common alternatives, aiding in precursor selection.

| Property | Trimethylgallium (TMGa) | Triisobutylgallium (TiBuGa) | Triethylaluminum (TEAl) |

| State (25°C) | Liquid | Liquid | Liquid |

| Aggregation | Monomeric | Monomeric | Dimeric ( |

| Decomposition | Radical (High Carbon) | ||

| Lewis Acidity | High | Moderate (Sterically Hindered) | Very High |

| Pyrophoricity | Extreme | High | Extreme |

Part 5: Safety & Handling (Critical)

Hazard: TiBuGa is spontaneously flammable in air.

-

Quenching Spills: Do NOT use water. Use dry sand, Vermiculite, or a Class D fire extinguisher.

-

Destruction: To dispose of residual TiBuGa, dilute with heptane, cool to 0°C, and slowly add isopropanol. This alcoholysis is exothermic but controllable, converting the alkyl to the alkoxide.

References

-

Gutmann-Beckett Method for Lewis Acidity

- Source: Beckett, M. A., et al. "Lewis acidity of tris(pentafluorophenyl)borane: crystal and molecular structure of B(C6F5)3·OPEt3." Polyhedron, 1996.

-

MOCVD Precursor Properties & Beta-Hydride Elimination

-

Source: "Gallium Alkyls in MOCVD."[6] MOCVD Precursor Encyclopedia.

-

-

Organogallium Structure & Dimerization

- Source: "Organogallium Chemistry - Monomeric Nature of R3Ga." Wikipedia / Chemical Reviews.

-

Coordination Chemistry of Group 13

- Source: "Liquid coordination complexes of Lewis acidic metal chlorides." Dalton Transactions, RSC.

Sources

- 1. Gutmann–Beckett method - Wikipedia [en.wikipedia.org]

- 2. Chlorometallate(iii) ionic liquids as Lewis acidic catalysts – a quantitative study of acceptor properties - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 3. magritek.com [magritek.com]

- 4. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 5. What Distinguishes the Strength and the Effect of a Lewis Acid: Analysis of the Gutmann–Beckett Method - PMC [pmc.ncbi.nlm.nih.gov]

- 6. GALLIUM ALKYLS | mocvd-precursor-encyclopedia.de [mocvd-precursor-encyclopedia.de]

Methodological & Application

MOCVD growth of Beta-Ga2O3 using Triisobutylgallium precursor

Application Note: High-Purity -Ga O Epitaxy via Triisobutylgallium (TiBG)

Executive Summary & Scientific Rationale

Objective: To grow high-mobility, low-background-doping

-

Mechanism: TiBG

Ga-H + Isobutene (stable gas). -

Result: The organic byproducts (isobutene) are stable and non-reactive, significantly reducing Carbon incorporation into the crystal lattice. Furthermore, the steric bulk of TiBG hinders parasitic pre-reactions with oxygen in the showerhead, a common failure mode in oxide MOCVD.

Precursor Chemistry & Thermodynamics

The choice of TiBG is driven by the decomposition pathway. The following diagram contrasts the "Dirty" pathway of TMGa with the "Clean" pathway of TiBG.

Figure 1: Comparative decomposition pathways. TiBG avoids radical formation by eliminating stable isobutene.

Precursor Comparison Data

| Parameter | Trimethylgallium (TMGa) | Triethylgallium (TEGa) | Triisobutylgallium (TiBG) |

| Ligand Type | Methyl (-CH | Ethyl (-C | Isobutyl (-C |

| Decomp.[1] Mechanism | Radical Fission (High C) | ||

| Vapor Pressure | High (230 Torr @ 20°C) | Medium (4 Torr @ 20°C) | Low (<1 Torr @ 20°C) |

| Parasitic Reaction | High (Reacts fast with O | Medium | Low (Sterically Hindered) |

| Required Bubbler Temp | -10°C to 0°C | 20°C to 35°C | 40°C to 60°C (Heated Lines) |

Experimental Configuration & Protocol

Reactor Setup

-

System: Close-Coupled Showerhead (CCS) or Rotating Disk Reactor (RDR). Vertical flow is preferred to suppress buoyancy-driven recirculation.

-

Lines: All TiBG delivery lines must be heat-traced to 5-10°C above the bubbler temperature to prevent condensation.

-

Substrate: (010) Fe-doped semi-insulating

-Ga

Step-by-Step Growth Protocol

Step 1: Precursor Preparation

-

TiBG Bubbler: Set temperature to 50°C . (Due to low vapor pressure, heating is mandatory to achieve sufficient mass transport).

-

Pressure Controller: Set bubbler pressure to 200-500 Torr to stabilize flux.

-

Carrier Gas: High-purity N

or Ar (Avoid H

Step 2: Substrate Thermal Cleaning

-

Load substrate.[6]

-

Ramp to 850°C under O

flow (1000 sccm). -

Hold for 10 minutes. Purpose: Desorb surface contaminants and heal polishing damage.

Step 3: Nucleation/Buffer Layer

-

Reduce Temp to 750°C .

-

Introduce TiBG flow (Flux: ~10

mol/min). -

Maintain VI/III Ratio (O

/TiBG) at High Level (~1000) . -

Note: High O

ratio prevents metallic Ga droplet formation.

Step 4: Main Layer Growth

-

Temperature: 800°C - 850°C. (TiBG decomposes efficiently at lower temps than TMGa, but 800°C+ ensures high crystalline quality).

-

Chamber Pressure: 20 - 60 Torr. (Low pressure is critical to minimize gas-phase pre-reactions between TiBG and O

). -

Growth Rate: Target 1-2

m/hr. -

Doping (Optional): Silane (SiH

) for n-type.[6]

Step 5: Cooldown

-

Stop TiBG flow immediately.

-

Maintain O

flow during cooldown to 400°C to prevent surface decomposition (O-desorption). -

Switch to N

purge below 400°C.

Process Workflow Diagram

Figure 2: Standard Operating Procedure (SOP) for TiBG-based growth.

Characterization & Validation

To validate the efficacy of the TiBG protocol, the following metrics must be met:

-

SIMS (Secondary Ion Mass Spectrometry):

-

Target: Carbon concentration

. -

Validation: If C >

, increase growth temperature or VI/III ratio to enhance desorption of isobutene byproducts.

-

-

XRD (X-Ray Diffraction):

-

Target: FWHM of (020) peak < 50 arcsec (for homoepitaxy).

-

-

AFM (Atomic Force Microscopy):

-

Target: RMS Roughness < 1 nm.

-

Note: Step-flow morphology indicates optimal surface kinetics.

-

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| High Carbon Background | Incomplete | Increase growth temperature; Ensure TiBG bubbler is not overheating (decomposition in line). |

| Powder/Dust on Wafer | Parasitic Gas Phase Reaction | Reduce Chamber Pressure (<30 Torr); Increase carrier gas velocity (Push flow). |

| Low Growth Rate | Low TiBG Vapor Pressure | Increase Bubbler Temp to 55-60°C; Check heat tracing on lines (condensation). |

| Rough Surface (3D Growth) | Low Surface Mobility | Increase Growth Temp; Introduce small amount of surfactant (Indium) or switch O source to H |

References

-

MOCVD Growth of

-Ga- Source: Alema, F., et al. (2020). "MOCVD growth of high purity Ga2O3 epitaxial films using trimethylgallium precursor." AIP Advances.

- Context: Establishes baseline TMGa parameters to contrast with TiBG.

-

Mechanisms of Organometallic Decomposition (

-Hydride Elimination)- Source: Wikipedia / Organometallic Chemistry Principles.

- Context: Fundamental chemical basis for selecting TiBG over TMGa/TEGa for low carbon.

-

[2]

-

Comparison of Gallium Precursors (TMGa vs TEGa vs Bulky Alkyls)

- Source: B. R. P. et al. (2019).

- Context: Provides data on VI/III ratio tuning which is critical when changing precursors.

-

Precursor Properties (Strem/Merck)

- Source: Strem Chemicals / Sigma-Aldrich C

- Context: Physical properties (Vapor Pressure, Stability) of Triisobutylgallium.

Protocol for Safe Handling of Pyrophoric Triisobutylgallium in a Glovebox

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Dual Nature of Triisobutylgallium

Triisobutylgallium (TIBG) is a valuable organometallic reagent utilized in various chemical syntheses, including as a catalyst and precursor in the manufacturing of semiconductors and LEDs.[1] However, its utility is matched by its significant hazard; TIBG is a pyrophoric liquid, meaning it can spontaneously ignite upon contact with air.[2][3] Furthermore, it reacts violently with water.[3][4][5] This inherent reactivity necessitates stringent handling protocols to ensure the safety of laboratory personnel and the integrity of the research. This document provides a comprehensive guide to the safe handling of triisobutylgallium within the controlled environment of a glovebox.

Hazard Assessment: Understanding the Risks

A thorough understanding of the hazards associated with TIBG is paramount before any experimental work commences.

Pyrophoricity: The primary hazard of TIBG is its tendency to ignite spontaneously in the presence of air.[2][3] This is due to the highly reactive gallium-carbon bond which readily reacts with oxygen in an exothermic reaction.

Reactivity with Water: TIBG reacts violently with water and moisture, which can lead to the release of flammable gases and potential flash fires.[3][4][5]

Health Hazards: TIBG is corrosive and can cause severe burns to the skin, eyes, and respiratory tract.[2][3] Inhalation may lead to corrosive injuries to the upper respiratory tract and lungs.[3]

Chemical Incompatibilities: TIBG is incompatible with a range of substances including acids, alcohols, strong bases, and oxidizing agents.[6] Contact with these materials can lead to vigorous and potentially explosive reactions.

Glovebox Preparation and Inert Atmosphere Management

The glovebox is the primary engineering control for the safe handling of TIBG.[7][8][9] It provides an inert atmosphere, typically nitrogen or argon, which prevents the pyrophoric material from coming into contact with air and moisture.

Pre-Operational Checks:

-

Atmosphere Purity: Before introducing TIBG, ensure the glovebox atmosphere is sufficiently inert. The oxygen level should ideally be below 0.1 ppm, and the moisture level (dew point) should be below -50°C.[10]

-

Glove Integrity: Visually inspect the glovebox gloves for any signs of wear, tears, or punctures. Damaged gloves compromise the inert atmosphere and pose a significant safety risk.[11]

-

Antechamber Operation: Verify the proper functioning of the antechamber vacuum and refill cycles. All materials and equipment must be thoroughly dried and purged before being introduced into the glovebox to avoid introducing contaminants.[10]

Maintaining an Inert Atmosphere:

-

Purging: After introducing solvents or chemicals, the glovebox atmosphere should be purged to remove any potential contaminants.[10]

-

Catalyst and Blower: The circulation blower and purifier (catalyst) are crucial for maintaining the inert atmosphere. Ensure they are operational and the catalyst is active.[10]

| Parameter | Recommended Level | Rationale |

| Oxygen (O2) | < 1 ppm (ideally 0.1 ppm) | Prevents spontaneous ignition of Triisobutylgallium. |

| Moisture (H2O) | < 1 ppm (dew point < -50°C) | Prevents violent reaction and formation of flammable gases. |

Required Personal Protective Equipment (PPE)

While the glovebox provides primary containment, appropriate PPE is a critical secondary layer of defense.[12]

-

Eye Protection: Chemical splash goggles or safety glasses meeting ANSI Z.87.1 standards are mandatory.[13] A face shield worn over safety glasses is required when there is a risk of explosion or significant splash.[13]

-

Hand Protection: Wear nitrile gloves underneath the glovebox gloves.[7][13][14] This provides an extra layer of protection in case of a breach in the glovebox glove.

-

Body Protection: A fire-resistant lab coat, preferably made of Nomex, must be worn and fully buttoned.[7][13][14][15] Avoid clothing made from synthetic materials like polyester, as they can melt and adhere to the skin in a fire.[13][14]

-

Footwear: Closed-toe shoes are required at all times in the laboratory.[7][13][14]

Step-by-Step Protocol for Handling Triisobutylgallium

Pre-Experiment "Dry Run": Before handling TIBG for the first time, it is highly recommended to perform a "dry run" of the entire procedure using a non-hazardous solvent to familiarize yourself with the manipulations and identify any potential issues.[7]

Transferring TIBG into the Glovebox:

-

Ensure the TIBG container is sealed and the exterior is clean before placing it in the antechamber.

-

Perform at least three vacuum/refill cycles in the antechamber to remove air and moisture from the surface of the container.

-

Once the antechamber cycles are complete, bring the TIBG container into the main glovebox chamber.

Dispensing Triisobutylgallium:

-

Securely clamp the TIBG container to a stand inside the glovebox to prevent tipping.[15]

-

Use a clean, dry, and inert gas-purged syringe with a Luer-lock needle to withdraw the desired amount of TIBG.[15]

-

Slowly draw the liquid into the syringe, avoiding the creation of gas bubbles.

-

Once the desired volume is obtained, withdraw the needle from the TIBG container and immediately cap the needle or dispense the liquid into the reaction vessel.

In-Glovebox Reactions:

-

All glassware and equipment used for the reaction must be scrupulously dried and brought into the glovebox via the antechamber.[10]

-

Add the TIBG to the reaction vessel slowly and in a controlled manner, especially if the reaction is exothermic.

-

Maintain a clean and organized workspace within the glovebox to prevent accidents.[11] Avoid clutter, and never leave open needles or sharp objects unattended.[11]

Waste Management and Quenching Procedures

All waste containing TIBG is hazardous and must be handled and disposed of according to institutional and regulatory guidelines.

Quenching Excess Triisobutylgallium:

Quenching is the process of safely neutralizing the reactive TIBG. This procedure must be performed under an inert atmosphere.[16]

-

Dilute the TIBG waste with an inert, high-boiling point solvent such as toluene or hexane to a concentration of less than 5% by weight.[16]

-

Cool the diluted solution in an ice bath.[16]

-

Slowly and cautiously add a less reactive alcohol, such as isopropanol or sec-butanol, to the stirred solution.[17][18]

-

Continue the dropwise addition, monitoring for any signs of a vigorous reaction (e.g., gas evolution, temperature increase). If the reaction becomes too vigorous, stop the addition and allow the mixture to cool.

-

Once the initial vigorous reaction has subsided, a more reactive alcohol like ethanol or methanol can be slowly added, followed by a 1:1 mixture of isopropanol and water, and finally, water.[17][18]

-

After the quenching process is complete and the solution is no longer reactive, it can be disposed of as hazardous waste.[2]

Caption: Workflow for quenching pyrophoric Triisobutylgallium.

Emergency Procedures

Preparedness is key to mitigating the consequences of an incident involving TIBG.

Small Spills Inside the Glovebox:

-

For liquid spills, use paper towels to absorb the material.[19]

-

For powder spills, use tape to pick up the particles.[19]

-

Place the contaminated materials in a sealed container for hazardous waste disposal.

Large Spills or Fire Inside the Glovebox:

-

If a fire occurs, if it is safe to do so, turn off the glovebox circulation.

-

Evacuate the immediate area and activate the fire alarm.

-

Contact emergency services (e.g., 911) and inform them of the nature of the fire.[20]

-

DO NOT use water or carbon dioxide fire extinguishers on a TIBG fire, as they can react violently.[20] A Class D fire extinguisher (for combustible metals) or powdered lime (calcium hydroxide) should be used.[20]

Personal Contamination:

-

If TIBG comes into contact with skin, immediately flush the affected area with copious amounts of water for at least 15 minutes and remove any contaminated clothing.[2][21] Seek immediate medical attention.

-

If TIBG gets into the eyes, immediately flush with water for at least 15 minutes at an eyewash station and seek immediate medical attention.[2][21]

Caption: Decision tree for emergency response to a TIBG incident.

Conclusion: A Culture of Safety

The safe handling of pyrophoric materials like triisobutylgallium is not merely a matter of following a protocol; it requires a deep-seated culture of safety. This includes meticulous planning, a thorough understanding of the chemical's properties, and constant vigilance. By adhering to the guidelines outlined in this document, researchers can mitigate the risks associated with TIBG and conduct their work in a safe and responsible manner.

References

- Safe Handling of Pyrophoric Materials. (n.d.).

- Requirements for Pyrophoric Research. (2023, August 1).

- tert-Butyllithium-594-19-4.docx. (n.d.). UGA Research.

- TRIMETHYLGALLIUM. (2017, August 2). Gelest, Inc.

- Standard Operating Procedure: Glovebox Operation. (2016, November 8). MSU Chemistry.

- Glovebox safety guidelines. (n.d.). EPFL.

- APPENDIX D. (n.d.). ehs.uci.edu.

- Glovebox handling rules. (2025, January 5). mulksgrp.

- Safe Handling of Pyrophoric Liquids. (2009, October 30). Environmental Health and Safety | Oregon State University.

- Pyrophorics - Gallium alkyls - Standard Operating Procedure. (2012, December 14).

- Triisobutylgallium. (n.d.). AMERICAN ELEMENTS ®.

- Standard Operating Procedure. (n.d.). University of Georgia Office of Research.

- Triethylgallium | C6H15Ga | CID 66198. (n.d.). PubChem - NIH.

- Common Name: TRIISOBUTYL ALUMINUM HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WO. (n.d.). NJ.gov.

- Triisobutylaluminum Line Flush. (2013, July 9). Exposome-Explorer.

- Quenching and Disposal of t-ButylLithium (tBuLi) remaining in bottle or left after reactions. (n.d.). Environmental Health and Safety.

- Common Standard Operating Procedure. (n.d.).

- Hazardous Material Spill | Emergency Information. (n.d.). Weill Cornell Medicine.

- Triisobutylaluminum | C12H27Al | CID 16682931. (n.d.). PubChem - NIH.

- Quenching of Pyrophoric Materials. (2016, November 22). The Sarpong Group.

- Chemical Spills. (n.d.). Emergency Management - Florida State University.

- Personal Protective Equipment (PPE). (n.d.). CHEMM.

- Standard Operating Procedure - PYROPHORIC & WATER REACTIVE COMPOUNDS. (n.d.). Yale Environmental Health & Safety.

- TriPlus. (n.d.). Thermo Fisher Scientific.

- Handling Pyrophoric Reagents. (n.d.). Pacific Northwest National Laboratory.

- Examples of PPE for Various Dangerous Goods Classes. (2025, July 2). Storemasta Blog.

- Pyrophoric Materials. (n.d.). Environmental Health and Safety - Purdue University.

- Chemical Spill Procedures. (n.d.). Environmental Health & Safety - University of Toronto.

- An experimental study of the reactions of trimethylgallium with ammonia and water over a wide temperature range. (n.d.). RSC Publishing.

Sources

- 1. americanelements.com [americanelements.com]

- 2. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

- 3. Triethylgallium | C6H15Ga | CID 66198 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. gelest.com [gelest.com]

- 5. Triisobutylaluminum | C12H27Al | CID 16682931 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. nj.gov [nj.gov]

- 7. operations.ok.ubc.ca [operations.ok.ubc.ca]

- 8. research.uga.edu [research.uga.edu]

- 9. research.uga.edu [research.uga.edu]

- 10. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 11. Glovebox handling rules | mulksgrp [mulksgrp.ac]

- 12. blog.storemasta.com.au [blog.storemasta.com.au]

- 13. ehs.utexas.edu [ehs.utexas.edu]

- 14. Pyrophoric Materials - Environmental Health and Safety - Purdue University [purdue.edu]

- 15. pnnl.gov [pnnl.gov]

- 16. ehs.oregonstate.edu [ehs.oregonstate.edu]

- 17. ehs.uci.edu [ehs.uci.edu]

- 18. chemistry.nd.edu [chemistry.nd.edu]

- 19. epfl.ch [epfl.ch]

- 20. Safe Handling of Pyrophoric Liquids | Environmental Health and Safety | Oregon State University [ehs.oregonstate.edu]

- 21. Chemical Spills | Emergency Management [emergency.fsu.edu]

Application Note: Thermodynamic Optimization of Triisobutylgallium (TIBGa) Mass Flow Control

This Application Note and Protocol guide is designed for researchers and process engineers in the semiconductor and drug development fields utilizing Triisobutylgallium (TIBGa).

Executive Summary

Triisobutylgallium (TIBGa,

This guide addresses the critical challenge of flux stabilization . Due to its low volatility (

Physicochemical Properties & Thermodynamics[1][2][3][4][5][6]

To control the mass flow of TIBGa, one must first model its phase behavior. Unlike TMGa, reliable vapor pressure data for TIBGa is sparse in general literature. Based on field data points of 0.1 Torr at 20°C and 5.25 Torr at 73°C [1, 2], we have derived the following Clausius-Clapeyron approximation for process engineering:

Derived Vapor Pressure Equation

-

Enthalpy of Vaporization (

): -

Implication: TIBGa flux is highly sensitive to temperature changes. A deviation of just 1°C at a 40°C setpoint results in a ~12% change in precursor flux, necessitating PID temperature control with accuracy better than

.

Thermal Stability Limits

-

Decomposition Onset:

[3].[1] -

Safety Margin: Bubbler temperatures must never exceed 80°C to prevent autocatalytic decomposition within the vessel, which can lead to metallic gallium pooling and inconsistent dosing.

Experimental Protocol: Bubbler Setup & Temperature Control

System Design Architecture

The delivery system requires a "Thermal Gradient" design. The bubbler is the coolest point in the precursor train, with all downstream lines heated incrementally higher to prevent re-condensation.

Figure 1: Schematic of the TIBGa delivery system illustrating the critical thermal zones. Note the requirement for the Manifold and Epison to be heated above the Bubbler temperature (

Temperature Settings Protocol

Objective: Maximize flux while maintaining 100% saturation efficiency and zero condensation.

| Parameter | Setting / Range | Rationale |

| Bubbler Temp ( | 35°C – 50°C | At 20°C, VP is too low (0.1 Torr). Heating to 40°C raises VP to ~0.7 Torr, enabling stable control. |

| Inlet Line Temp | Ambient | Carrier gas entering the bubbler should not be hot to avoid local heating of the liquid surface. |

| Outlet Line Temp | Prevents condensation of TIBGa immediately upon exiting the bubbler. | |

| Manifold Temp | Ensures no deposition in valves or mixing zones. | |

| Bubbler Pressure ( | 200 – 400 Torr | Lower pressure increases the molar fraction of TIBGa ( |

Step-by-Step Setup:

-

Leak Check: Pressurize the bubbler lines to 50 psi with Helium. Leak rate must be

. -

Bath Stabilization: Submerge the TIBGa cylinder in a recirculating chiller bath. Set

to 40°C . Allow 2 hours for thermal equilibrium. TIBGa has a significant heat capacity; rapid heating can cause "burping" (unstable bubbling). -

Line Heating: Wrap outlet lines with heater tape. Set PID controllers to 45°C . Verify with a contact thermocouple placed under the insulation.

-

Carrier Gas Initiation: Start

flow through the bypass line first, then slowly open the bubbler inlet/outlet valves. -

Saturation Verification: Use an ultrasonic concentration monitor (e.g., Epison) if available. If not, perform a growth run at constant time and measure layer thickness to back-calculate flux.

Flux Calculation & Validation

To ensure scientific integrity, you must calculate the expected flux and validate it against the actual growth rate.

The Bubbler Equation

The molar flow rate of the precursor,

Where:

- = Mass flow of carrier gas (SCCM converted to mol/min).

- = Vapor pressure of TIBGa at bath temp (Torr).

- = Head pressure in the bubbler (Torr).

Reference Data Table (Calculated)

Using derived equation:

| Temp ( | Temp (K) | Vapor Pressure (Torr) | Precursor Flux (µmol/min)* |

| 20 | 293 | 0.10 | 0.22 |

| 30 | 303 | 0.23 | 0.51 |

| 40 | 313 | 0.52 | 1.16 |

| 50 | 323 | 1.10 | 2.45 |

| 60 | 333 | 2.25 | 5.00 |

*Conditions: Carrier Flow = 500 SCCM, Bubbler Pressure = 1000 Torr (Atmospheric). Note how flux doubles every ~10°C.

Validation Step (Self-Validating System)

The "Saturation Check" Experiment:

-

Set Bubbler Temp to 40°C and Flow to 200 SCCM.

-

Grow a test layer (e.g., GaN on Sapphire) for 30 mins. Measure thickness.[2]

-

Double the Carrier Flow to 400 SCCM while keeping Temp constant.

-

Grow a second layer for 30 mins.

-

Analysis: If the second layer is exactly twice as thick (or growth rate doubles), the bubbler is fully saturated. If the growth rate increases by less than 2x, the carrier gas is not picking up enough TIBGa (under-saturation).

-

Correction: Decrease Bubbler Pressure or switch to a bubbler with a longer dip-tube path.

-

Troubleshooting & Safety

Common Failure Modes

-

Condensation (Clogging):

-

Decomposition (Gray Bubbler):

-

Symptom:[3][4] Metallic gray residue in the bubbler sight glass (if equipped) or particulate filters clogging downstream.

-

Cause: Bubbler temperature exceeded 80°C or back-diffusion of reactor heat.

-

Fix: Replace bubbler immediately. TIBGa decomposition produces Gallium metal, which is corrosive to stainless steel at high temperatures.

-

Safety (Pyrophoricity)

TIBGa is pyrophoric.[5] It ignites spontaneously in air.

-

Leak Detection: Do not use liquid leak detectors (snoop) on TIBGa lines; they can react. Use Helium leak detection or hydrogen sensors.

-

Disposal: Unused TIBGa must be deactivated using a specialized wash system (e.g., high-boiling hydrocarbon solvent wash followed by slow alcohol deactivation) [4].

References

-

American Elements. (n.d.). Triisobutylgallium Physical Properties and Safety Data Sheet. Retrieved October 24, 2025, from [Link]

-

Plass, C., et al. (1988).[6] "A comparative study of trimethylgallium, triethylgallium and triisobutylgallium in the low pressure MOCVD of gallium arsenide". Journal of Crystal Growth, 88(4), 455-464.[6] [Link]

-

Kuech, T. F., & Veuhoff, E. (1984).[6] "Mechanism of carbon incorporation in MOCVD gallium arsenide". Journal of Crystal Growth, 68(1), 148-156.[6] (Discusses decomposition pathways of Gallium alkyls).

-

Horiba. (2022). InGaAs-layers growth by MOCVD via vapor concentration control. (Methodology for Epison-based flux validation). [Link]

Sources

Application Notes and Protocols for Optimizing V/III Ratio in Triisobutylgallium-Based GaN Growth

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Critical Role of V/III Ratio in High-Quality GaN Epitaxy using Triisobutylgallium

Gallium Nitride (GaN) has emerged as a cornerstone wide-bandgap semiconductor, pivotal for the advancement of high-power electronics, high-frequency devices, and optoelectronics. The quality of the GaN epitaxial layer is paramount to device performance and is intricately linked to the parameters of the Metal-Organic Vapor Phase Epitaxy (MOVPE) process. Among these, the ratio of the group V precursor (typically ammonia, NH₃) to the group III precursor (the gallium source) – known as the V/III ratio – is a critical determinant of the material's structural, optical, and electrical properties.

Triisobutylgallium (TIBGa) presents a compelling alternative to the more conventional Trimethylgallium (TMG) precursor. Its larger isobutyl ligands are more weakly bonded to the gallium atom, leading to a lower decomposition temperature. This characteristic is particularly advantageous for reducing carbon incorporation, a common challenge in GaN growth that can lead to compensation effects and degrade device performance.[1][2] However, the unique decomposition pathway of TIBGa necessitates a tailored optimization of the V/III ratio to achieve high-quality GaN films.